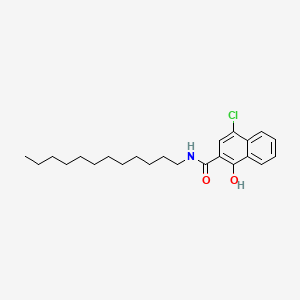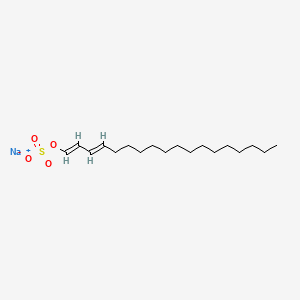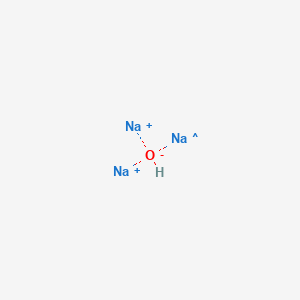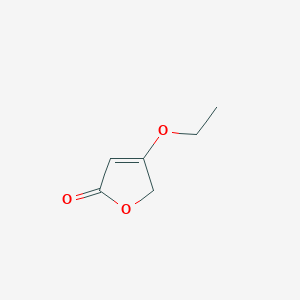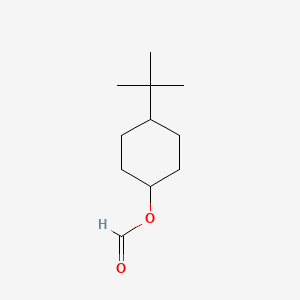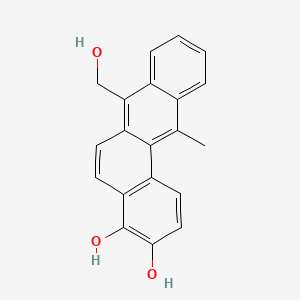
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and various functional groups. It is of significant interest in scientific research due to its potential biological activities and environmental impact.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- typically involves multi-step organic reactions. One common approach is the functionalization of benz[a]anthracene through hydroxylation and methylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems. The process is designed to maximize yield and purity while minimizing environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: It is investigated for its potential mutagenic and carcinogenic effects.
Medicine: Research explores its interactions with biological molecules and potential therapeutic applications.
Industry: It is used in the development of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- involves its interaction with cellular components. It can bind to DNA, proteins, and other biomolecules, potentially leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of reactive intermediates that can cause DNA damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another PAH derivative with similar structural features.
Benz[a]anthracene: The parent compound without additional functional groups.
Uniqueness
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups make it a valuable compound for studying the effects of functionalization on PAHs.
Propriétés
Numéro CAS |
78776-41-7 |
|---|---|
Formule moléculaire |
C20H16O3 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
7-(hydroxymethyl)-12-methylbenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H16O3/c1-11-12-4-2-3-5-13(12)17(10-21)15-6-7-16-14(19(11)15)8-9-18(22)20(16)23/h2-9,21-23H,10H2,1H3 |
Clé InChI |
JILMUBNUUUYOOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=C(C=CC2=C(C4=CC=CC=C14)CO)C(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


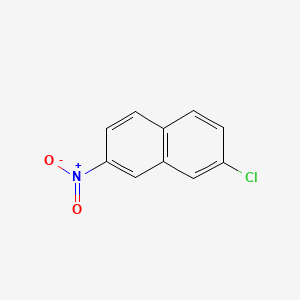



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)

